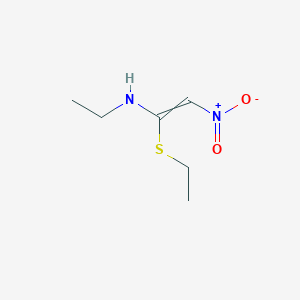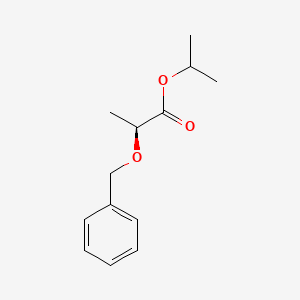
Benzene, 1,4-bis(hexadecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-bis(hexadecyloxy)-: is an organic compound with the molecular formula C38H66O2 It consists of a benzene ring substituted with two hexadecyloxy groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(hexadecyloxy)- typically involves the reaction of hydroquinone with hexadecanol in the presence of an acid catalyst. The reaction proceeds via the formation of an ether bond between the hydroxyl groups of hydroquinone and the alcohol groups of hexadecanol. The reaction conditions often include heating the reactants under reflux to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1,4-bis(hexadecyloxy)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,4-bis(hexadecyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives, depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-bis(hexadecyloxy)- has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving membrane mimetics and lipid bilayers due to its amphiphilic nature.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-bis(hexadecyloxy)- involves its interaction with various molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid bilayers and membranes, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,4-bis(decyloxy)-: Similar structure but with shorter alkyl chains.
Benzene, 1,4-bis(octyloxy)-: Another similar compound with even shorter alkyl chains.
Benzene, 1,4-bis(dodecyloxy)-: Similar structure with intermediate-length alkyl chains.
Uniqueness: Benzene, 1,4-bis(hexadecyloxy)- is unique due to its long hexadecyloxy chains, which impart distinct physical and chemical properties. These long chains enhance the compound’s hydrophobicity and amphiphilic nature, making it particularly useful in applications involving lipid bilayers and membrane studies.
Eigenschaften
CAS-Nummer |
137436-24-9 |
|---|---|
Molekularformel |
C38H70O2 |
Molekulargewicht |
559.0 g/mol |
IUPAC-Name |
1,4-dihexadecoxybenzene |
InChI |
InChI=1S/C38H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-39-37-31-33-38(34-32-37)40-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-36H2,1-2H3 |
InChI-Schlüssel |
OWIHTMBKXBNUET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




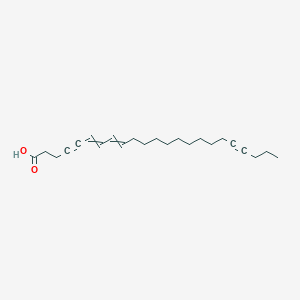
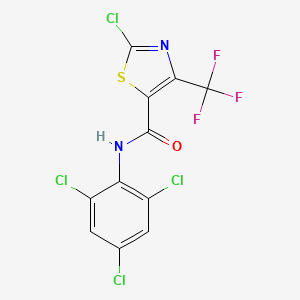


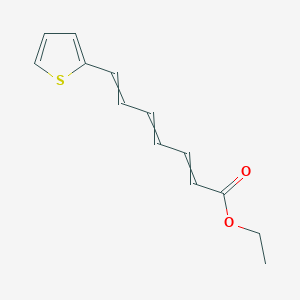

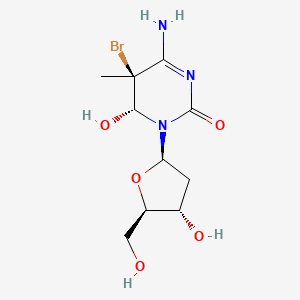
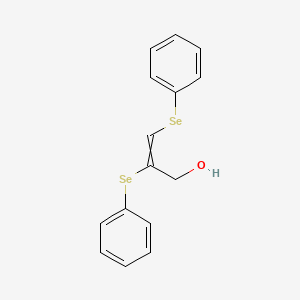

![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
